
5-fluoro-6-methyl-N-(1-methylsulfanylpropan-2-yl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-6-methyl-N-(1-methylsulfanylpropan-2-yl)pyrimidin-4-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as FMSP and is a pyrimidine analog that has shown promising results in various studies.
Mecanismo De Acción
The exact mechanism of action of FMSP is not fully understood. However, studies have suggested that FMSP exerts its anticancer and antiviral effects by targeting various enzymes and signaling pathways. For example, FMSP has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, which may contribute to its antitumor activity. FMSP has also been shown to inhibit the activity of reverse transcriptase, an enzyme involved in viral replication, which may contribute to its antiviral activity.
Biochemical and Physiological Effects
FMSP has been shown to have various biochemical and physiological effects. In vitro studies have shown that FMSP can induce apoptosis and cell cycle arrest in cancer cells. FMSP has also been shown to inhibit the growth of cancer cells by interfering with DNA synthesis and repair. In addition, FMSP has been shown to inhibit viral replication by targeting viral enzymes and interfering with viral entry and assembly.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using FMSP in lab experiments is its potent anticancer and antiviral activity. FMSP has been shown to be effective against various cancer cell lines and viruses, making it a promising compound for further research. Another advantage of FMSP is its relative ease of synthesis, which makes it readily available for use in lab experiments.
However, there are also some limitations to using FMSP in lab experiments. One limitation is its potential toxicity, as FMSP has been shown to be toxic to normal cells at high concentrations. Another limitation is its limited solubility, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on FMSP. One area of research is to further elucidate its mechanism of action, which may lead to the development of more effective anticancer and antiviral therapies. Another area of research is to explore the potential of FMSP in combination with other drugs or therapies, which may enhance its efficacy and reduce potential toxicity. Additionally, further studies are needed to assess the safety and efficacy of FMSP in animal models and clinical trials, which may lead to its eventual use in the treatment of cancer and viral infections.
Métodos De Síntesis
The synthesis of FMSP involves the reaction of 5-fluoro-6-methyl-2,4-diaminopyrimidine with 1-methylthio-2-propanol in the presence of a base. This reaction results in the formation of the desired product, FMSP, which can be purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
FMSP has been extensively studied for its potential applications in scientific research. One of the main areas of research is its use as an anticancer agent. Studies have shown that FMSP has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. FMSP has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Another area of research for FMSP is its potential as an antiviral agent. Studies have shown that FMSP has activity against various viruses, including HIV-1, hepatitis B, and hepatitis C. FMSP has been shown to inhibit viral replication by targeting viral enzymes and interfering with viral entry and assembly.
Propiedades
IUPAC Name |
5-fluoro-6-methyl-N-(1-methylsulfanylpropan-2-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FN3S/c1-6(4-14-3)13-9-8(10)7(2)11-5-12-9/h5-6H,4H2,1-3H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPUPGPNTIEYNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)NC(C)CSC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[[3-(Hydroxymethyl)phenyl]methylamino]methyl]-2-methoxyphenol](/img/structure/B6628919.png)
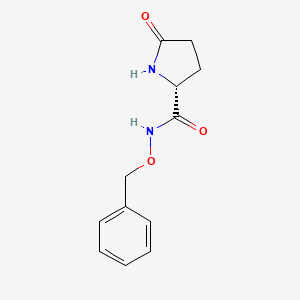
![2-(4-methylpyrazol-1-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6628931.png)
![N-[2-[cyclopropyl(ethyl)amino]ethyl]-1H-indole-5-carboxamide](/img/structure/B6628944.png)
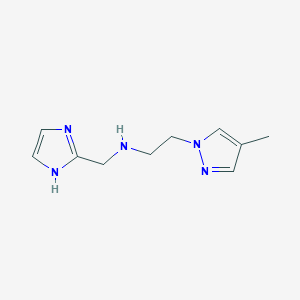
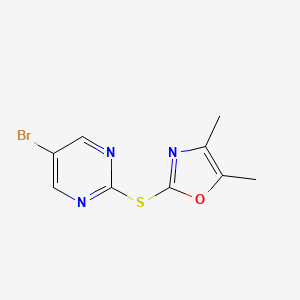
![1-(Azepan-1-yl)-2-[[4-(hydroxymethyl)oxan-4-yl]amino]ethanone](/img/structure/B6628957.png)
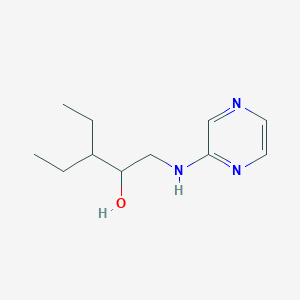
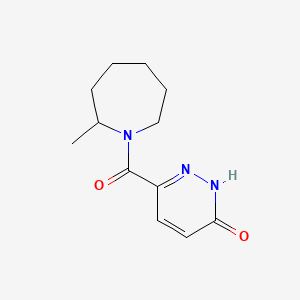
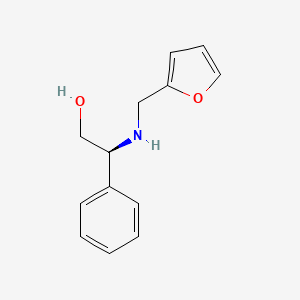
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)propan-2-amine](/img/structure/B6628991.png)
![[4-[(1-Propan-2-ylpyrazol-3-yl)methylamino]oxan-4-yl]methanol](/img/structure/B6628992.png)
![N-[(2-fluoro-5-methylphenyl)methyl]thian-4-amine](/img/structure/B6628997.png)
![6-[(3R)-3-hydroxypyrrolidin-1-yl]-N,N-dimethylpyridine-3-carboxamide](/img/structure/B6629000.png)